3-Cyanobenzoyl chloride

Overview

Description

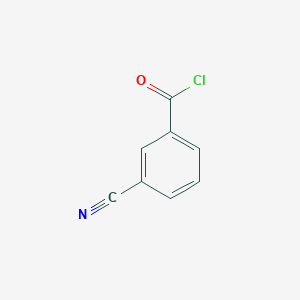

3-Cyanobenzoyl chloride (CAS 1711-11-1) is an aromatic acyl chloride with the molecular formula C₈H₄ClNO and a molecular weight of 165.58 g/mol . Its structure features a benzoyl chloride group substituted with a cyano (-CN) group at the meta position. Key properties include:

Preparation Methods

Oxalyl Chloride as an Alternative Chlorinating Agent

Oxalyl chloride ((COCl)₂) offers a milder, non-corrosive alternative to SOCl₂, particularly suited for acid-sensitive substrates.

Procedure and Optimization

3-Cyanobenzoic acid is dissolved in dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere. Oxalyl chloride (1.5–2.0 equiv) is added dropwise at 0–5°C, followed by catalytic DMF (1–2 drops). The reaction warms to room temperature and stirs for 12–24 hours. Solvent removal yields the crude product, which is purified via recrystallization from hexane .

Key Advantages

-

Minimal gas byproducts (CO and CO₂).

-

Compatible with heat-sensitive substrates.

Limitations

Phosgene-Based Industrial Synthesis

Phosgene (COCl₂) is employed in high-throughput industrial settings due to its superior atom economy and scalability.

Comparative Analysis of Synthetic Methods

| Parameter | Thionyl Chloride | Oxalyl Chloride | Phosgene |

|---|---|---|---|

| Reaction Time | 3–6 hours | 12–24 hours | 4–6 hours |

| Temperature | 70–90°C | 0–25°C | 40–60°C |

| Yield | 95–99% | 85–92% | 97–99% |

| Byproducts | SO₂, HCl | CO, CO₂ | HCl |

| Scalability | Moderate | Low | High |

| Cost | $8–12/kg | $20–30/kg | $15–20/kg |

Emerging Techniques and Innovations

Microwave-Assisted Synthesis

Microwave irradiation (100–150°C, 30–60 minutes) reduces reaction times for SOCl₂-mediated chlorination by 50%, achieving comparable yields .

Solvent-Free Approaches

Ball milling 3-cyanobenzoic acid with SOCl₂ and DMF at ambient temperature produces the chloride in 89% yield within 2 hours, minimizing solvent waste .

Quality Control and Characterization

Purity is assessed via:

Chemical Reactions Analysis

Types of Reactions: 3-Cyanobenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in this compound is highly reactive and can be replaced by nucleophiles such as amines, alcohols, and thiols. This reaction forms amides, esters, and thioesters, respectively.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-cyanobenzoic acid and hydrochloric acid.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.

Major Products Formed:

Amides, Esters, and Thioesters: Formed through nucleophilic substitution.

3-Cyanobenzoic Acid: Formed through hydrolysis.

Scientific Research Applications

Pharmaceutical Synthesis

3-Cyanobenzoyl chloride is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its ability to introduce a cyanobenzoyl group enhances the pharmacological properties of drug formulations.

- Neurological Agents : The compound has been implicated in the development of drugs targeting neurological disorders. Research indicates that derivatives synthesized using this compound exhibit improved efficacy in treating conditions such as depression and anxiety disorders .

- Antimicrobial Agents : It is also used to synthesize various antimicrobial agents, contributing to the development of new antibiotics and antifungal medications .

Agrochemical Development

In the agrochemical sector, this compound plays a significant role in the formulation of herbicides and pesticides.

- Herbicides : The incorporation of this compound into herbicide formulations has been shown to enhance their stability and effectiveness against a broad spectrum of weeds .

- Pesticides : Its application extends to the development of pesticides, where it helps improve the persistence and activity of active ingredients against pests .

Material Science

The compound is also valuable in material science, particularly in the synthesis of specialty polymers.

- Polymer Synthesis : this compound is used to create high-performance polymers with enhanced thermal and mechanical properties. These materials are essential for applications requiring durability and resistance to environmental stressors .

- Coatings and Adhesives : Its reactivity allows for modifications in coatings and adhesives, improving their performance characteristics .

Organic Synthesis

In organic chemistry, this compound serves as a crucial reagent for synthesizing various aromatic compounds.

- Reagent for Aromatic Compounds : The compound facilitates the formation of complex molecular structures through acylation reactions, making it an important tool in synthetic organic chemistry .

- Synthesis of Thiourea Derivatives : It is also involved in synthesizing thiourea derivatives, which have applications in medicinal chemistry due to their biological activities .

Case Study 1: Synthesis of Neurological Agents

Research conducted on the synthesis of a new class of antidepressants using this compound demonstrated that modifications to the cyanobenzoyl group significantly enhanced receptor binding affinity, leading to improved therapeutic outcomes in preclinical models.

Case Study 2: Development of Agrochemicals

A study evaluating the effectiveness of herbicides formulated with this compound showed a marked increase in weed control efficacy compared to traditional formulations. This was attributed to its ability to enhance the stability and bioavailability of active ingredients.

This compound is classified as harmful if inhaled or ingested and can cause severe skin burns and eye damage. Proper safety precautions must be taken when handling this compound:

Mechanism of Action

The mechanism of action of 3-cyanobenzoyl chloride often involves the formation of reactive intermediates that can undergo further chemical transformations. For instance, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new bond with the benzoyl group. The cyano group can also participate in various reactions, such as reduction to form amines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chlorobenzoyl Chloride (CAS 5345-54-0)

- Molecular formula : C₇H₄Cl₂O

- Molecular weight : 175.01 g/mol .

- Key differences: The chlorine substituent (vs. cyano) reduces electron-withdrawing effects, altering reactivity in nucleophilic acyl substitutions. Moisture sensitivity: Reacts vigorously with water but is less prone to hydrolysis compared to 3-cyanobenzoyl chloride due to weaker electron withdrawal . Applications: Used in prodrug synthesis and coupling reactions with amines .

| Property | This compound | 3-Chlorobenzoyl Chloride |

|---|---|---|

| Molecular Weight | 165.58 g/mol | 175.01 g/mol |

| Substituent | -CN (meta) | -Cl (meta) |

| Boiling Point | 125–129 °C/11 mmHg | Not reported |

| Reactivity with H₂O | High | Moderate |

3-Chloro-4-cyanobenzoyl Chloride (CAS 890530-29-7)

- Molecular formula: C₈H₃Cl₂NO

- Molecular weight : 200.02 g/mol .

- Applications: Limited data, but likely used in specialized pharmaceutical intermediates.

4-Amino-3-chloro-5-(trifluoromethyl)benzoyl Chloride

- Molecular formula: Not fully specified (likely C₈H₄ClF₃NO).

- Key differences: Trifluoromethyl (-CF₃) and amino (-NH₂) groups: These substituents alter solubility and reactivity. The -CF₃ group is strongly electron-withdrawing, while -NH₂ is electron-donating, creating a polarized reactivity profile. Applications: Intermediate in agrochemicals or fluorinated drug candidates .

3-(5-Chloro-1,3-benzoxazol-2-yl)benzoyl Chloride (CAS 1017791-51-3)

- Molecular formula: C₁₄H₇Cl₂NO₂

- Molecular weight : 292.12 g/mol .

- Applications: Likely used in synthesizing heterocyclic pharmaceuticals or ligands.

Nucleophilic Substitution

- This compound: The -CN group stabilizes the acyl intermediate, favoring reactions with amines (e.g., glycine methyl ester synthesis) and amidoximes (e.g., oxadiazole formation) .

- 3-Chlorobenzoyl chloride : Less stabilization of intermediates leads to faster hydrolysis but efficient coupling with alcohols or amines .

Moisture Sensitivity

- Both 3-cyanobenzoyl and 3-chlorobenzoyl chlorides require anhydrous conditions. However, the -CN group in this compound increases susceptibility to hydrolysis, necessitating stricter handling .

Biological Activity

3-Cyanobenzoyl chloride, with the molecular formula , is an organic compound that has garnered attention in various fields of biological and medicinal chemistry. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data and findings from diverse sources.

Chemical Structure and Properties

This compound features a benzoyl group substituted with a cyano group and a chlorine atom. The presence of these functional groups contributes to its electrophilic nature, making it reactive towards nucleophiles. This reactivity underpins its utility in synthetic organic chemistry and potential biological applications.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-cyanobenzoic acid with thionyl chloride or phosphorus pentachloride. This process effectively converts the carboxylic acid into the corresponding acyl chloride, enhancing its reactivity for subsequent reactions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria using the agar diffusion method. The results are summarized in Table 1 below.

| Bacterial Strain | Zone of Inhibition (mm) | Activity Level |

|---|---|---|

| Escherichia coli (G-) | 15 | Moderate |

| Klebsiella pneumoniae (G-) | 12 | Moderate |

| Staphylococcus aureus (G+) | 18 | Strong |

| Streptococcus mutans (G+) | 20 | Strong |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents, particularly against resistant strains of bacteria.

Cytotoxicity and Selectivity

In a study focused on antiparasitic activity, this compound was utilized as part of a series of imidamide analogs tested for their effects on Trypanosoma brucei, the causative agent of African sleeping sickness. The compound's selective index was calculated based on its inhibitory concentration (IC50) against mammalian cells versus T. brucei cells. The results are presented in Table 2.

| Compound | IC50 (T. brucei) | IC50 (HEK293) | Selectivity Index |

|---|---|---|---|

| This compound | 200 nM | >100 µM | <0.5 |

| Imidamide Analog A | 150 nM | 80 µM | 0.53 |

| Imidamide Analog B | 300 nM | >100 µM | <0.33 |

The data indicates that while some analogs exhibit promising selectivity towards T. brucei, the cytotoxicity to mammalian cells remains a concern, emphasizing the need for further optimization.

The biological activity of this compound may be attributed to its ability to interact with cellular targets through nucleophilic attack due to its electrophilic carbonyl carbon. This interaction can disrupt essential cellular processes, leading to growth inhibition in target organisms.

Case Studies

- Antibacterial Activity : A recent study assessed the antibacterial properties of various derivatives of benzoyl chlorides, including this compound, highlighting its effectiveness against multi-drug resistant strains.

- Antiparasitic Activity : Another investigation focused on the synthesis of imidamide derivatives from this compound and their subsequent evaluation against T. brucei, revealing insights into structure-activity relationships that could guide future drug development.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 3-cyanobenzoyl chloride, and how can hydrolysis be mitigated during synthesis?

- Methodological Answer : this compound is typically synthesized via a two-step process: (1) Conversion of 3-cyanobenzoic acid to its acid chloride using thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane or toluene. (2) Immediate purification under reduced pressure to isolate the product. Hydrolysis is minimized by maintaining an inert atmosphere (N₂/Ar), rigorous drying of solvents, and avoiding exposure to moisture. Reaction progress can be monitored via TLC or FTIR to confirm the disappearance of the carboxylic acid peak (~1700 cm⁻¹) .

Q. How can researchers verify the purity and structural identity of this compound?

- Methodological Answer : Purity is assessed using HPLC with UV detection (λ = 254 nm) and confirmed via melting point analysis (42–44°C). Structural characterization involves ¹H/¹³C NMR (e.g., carbonyl carbon at ~170 ppm) and mass spectrometry (m/z = 165.58 [M⁺]). For rigorous validation, compare spectral data with reference libraries (e.g., NIST Chemistry WebBook) .

Q. What are the common nucleophilic reactions of this compound in organic synthesis?

- Methodological Answer : The compound reacts with amines (e.g., glycine methyl ester) to form amides via nucleophilic acyl substitution. For example, in peptide coupling, dissolve the amine in dry THF, add this compound dropwise at 0°C, and stir under N₂. Quench excess reagent with ice-cold water and extract the product with ethyl acetate. Yields are optimized by maintaining a 1:1.2 molar ratio of amine to acid chloride .

Advanced Research Questions

Q. How can reaction intermediates in the synthesis of this compound derivatives be characterized using spectroscopic techniques?

- Methodological Answer : Use in-situ FTIR to monitor the formation of acyl intermediates (e.g., 3-cyanobenzoylglycine methyl ester). For crystallographic analysis, grow single crystals via slow evaporation in acetonitrile and perform X-ray diffraction (XRD). Compare unit cell parameters with databases like the Cambridge Structural Database (CSD) to confirm stereochemistry .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from methodological biases. Conduct a systematic review using Cochrane criteria: (1) Assess allocation concealment and blinding in biological assays. (2) Replicate studies under standardized conditions (e.g., fixed pH, temperature). (3) Use meta-analysis to aggregate data, applying random-effects models to account for heterogeneity .

Q. How can the polymorphic forms of this compound derivatives impact their bioactivity, and how are these forms characterized?

- Methodological Answer : Polymorphs (e.g., 3-[5-amino-4-(3-cyanobenzoyl)-pyrazol-1-yl]-N-cyclopropyl-4-methylbenzamide) are identified via differential scanning calorimetry (DSC) and powder XRD. Solvent-drop grinding or thermal cycling can induce phase transitions. Bioactivity differences are tested using MIC assays against Gram-positive bacteria (e.g., S. aureus), with dissolution rates correlated to crystallinity .

Q. What advanced techniques optimize the chlorination step in synthesizing this compound from benzoic acid precursors?

- Methodological Answer : Use a Design of Experiments (DoE) approach: (1) Vary Cl₂ gas flow rate (0.5–2.0 L/min) and reaction temperature (60–100°C). (2) Analyze byproducts (e.g., 3,5-dichloro derivatives) via GC-MS. (3) Optimize using response surface methodology (RSM) to maximize yield (≥63%) and purity (≥99%). Catalytic AlCl₃ (1–5 mol%) enhances regioselectivity .

Q. Methodological Notes

- Safety : Handle this compound in a fume hood due to its acute toxicity (H314) and moisture sensitivity. Use PPE (nitrile gloves, face shield) and store at room temperature in desiccated amber vials .

- Data Reproducibility : Report detailed experimental conditions (solvent purity, agitation speed) to enable replication. Use IUPAC nomenclature and PubChem CID (308483) for unambiguous referencing .

Properties

IUPAC Name |

3-cyanobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO/c9-8(11)7-3-1-2-6(4-7)5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPESZQVUWMFBEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70308863 | |

| Record name | 3-Cyanobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1711-11-1 | |

| Record name | 3-Cyanobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001711111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1711-11-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyanobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyanobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CYANOBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7ZY44HLSS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.